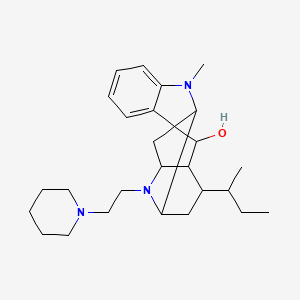
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: is a complex organic compound with the molecular formula C27H41N3O . This compound is part of the ajmalan family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Ajmalan Core: This step involves constructing the core structure of the ajmalan molecule through a series of cyclization reactions.
Introduction of the Piperidinoethyl Group: The piperidinoethyl group is introduced through a substitution reaction, where a suitable leaving group is replaced by the piperidinoethyl moiety.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and large-scale purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: can be compared with other similar compounds in the ajmalan family, such as:
- (2α,17R)-Ajmalan-17-ol
- Ajmaline
- Ajmalicine
These compounds share a similar core structure but differ in their functional groups and specific biological activities. The unique piperidinoethyl group in This compound distinguishes it from other ajmalan derivatives, potentially leading to different pharmacological properties.
Propriétés
Numéro CAS |
58918-27-7 |
|---|---|
Formule moléculaire |
C27H41N3O |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
14-butan-2-yl-3-methyl-16-(2-piperidin-1-ylethyl)-3,16-diazapentacyclo[10.3.1.110,13.02,10.04,9]heptadeca-4,6,8-trien-17-ol |
InChI |
InChI=1S/C27H41N3O/c1-4-18(2)19-16-22-25-27(20-10-6-7-11-21(20)28(25)3)17-23(24(19)26(27)31)30(22)15-14-29-12-8-5-9-13-29/h6-7,10-11,18-19,22-26,31H,4-5,8-9,12-17H2,1-3H3 |
Clé InChI |
SUELAGWTBYZFJK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1CC2C3C4(CC(C1C4O)N2CCN5CCCCC5)C6=CC=CC=C6N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



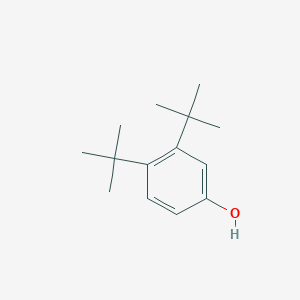
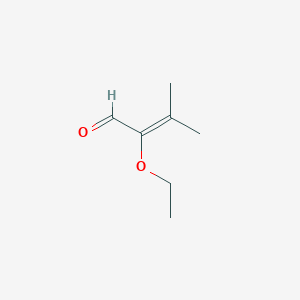
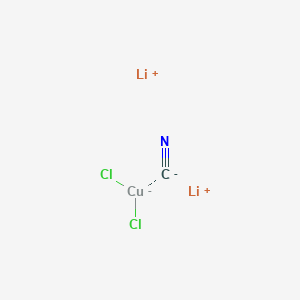
![4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14141064.png)
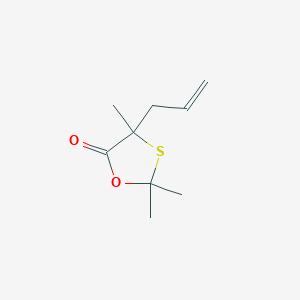
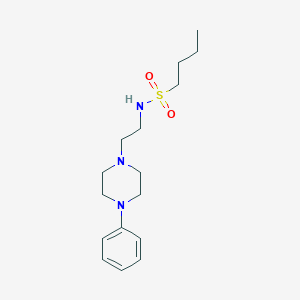
![5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14141089.png)
![3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B14141092.png)
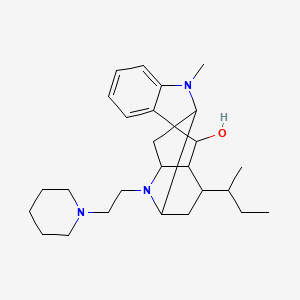
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide](/img/structure/B14141097.png)
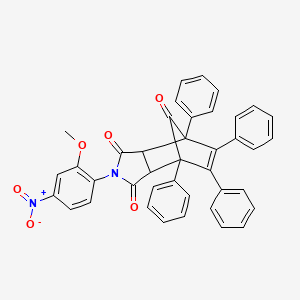
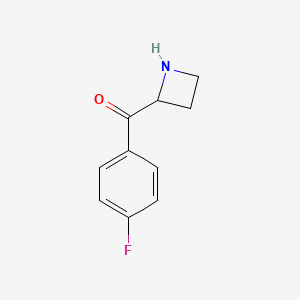
![N,N-bis[2-(ethylsulfanyl)ethyl]-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14141119.png)
